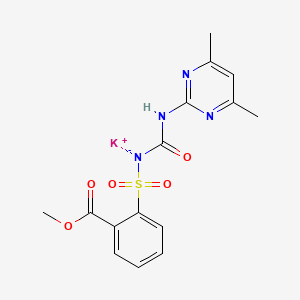

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt

Description

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt (hereafter referred to as the compound), is a sulfonylurea herbicide closely related to sulfometuron-methyl (CAS 74222-97-2). The parent compound, sulfometuron-methyl, has the molecular formula C₁₅H₁₆N₄O₅S and a molecular weight of 364.37 g/mol . Its monopotassium salt variant enhances solubility and stability, making it suitable for agricultural formulations. The compound inhibits acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis, leading to plant growth inhibition and death . It is primarily used for broad-spectrum weed control in non-crop areas and forestry, marketed under trade names such as Oust XP and Sulfomet .

Properties

CAS No. |

79793-01-4 |

|---|---|

Molecular Formula |

C15H15KN4O5S |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

potassium;(4,6-dimethylpyrimidin-2-yl)carbamoyl-(2-methoxycarbonylphenyl)sulfonylazanide |

InChI |

InChI=1S/C15H16N4O5S.K/c1-9-8-10(2)17-14(16-9)18-15(21)19-25(22,23)12-7-5-4-6-11(12)13(20)24-3;/h4-8H,1-3H3,(H2,16,17,18,19,21);/q;+1/p-1 |

InChI Key |

OJIBMMKMXQHCPN-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC)C.[K+] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Formula

The compound has the molecular formula $$C{15}H{15}KN{4}O{5}S$$ and a molecular weight of 402.5 g/mol. Its structure includes a pyrimidine ring, sulfonamide group, and benzoate moiety, with a potassium ion replacing hydrogen in the sulfonamide group.

Preparation Overview

The synthesis of this compound typically involves the following steps:

-

- Sulfometuron-methyl (parent compound).

- Potassium hydroxide or potassium carbonate as the source of potassium ion.

-

- Controlled pH to facilitate salt formation.

- Solvent systems such as water or alcohols to enhance solubility and reaction efficiency.

-

- Step 1 : Sulfometuron-methyl is dissolved in an appropriate solvent.

- Step 2 : Potassium hydroxide or potassium carbonate is added gradually to the solution.

- Step 3 : The reaction mixture is stirred under controlled temperature conditions (typically room temperature or slightly elevated temperatures).

- Step 4 : The product is precipitated out by adjusting pH or evaporating the solvent.

- Step 5 : The precipitate is filtered, washed, and dried to yield the monopotassium salt.

Key Reaction Parameters

The following parameters are crucial for optimizing the synthesis:

Purification Techniques

After synthesis, purification steps are employed to ensure high purity:

- Recrystallization : Dissolve the crude product in a minimal amount of hot solvent and allow it to cool for crystal formation.

- Filtration : Remove impurities by filtration under vacuum.

- Drying : Dry the purified crystals under reduced pressure or in a desiccator.

Yield Optimization

Yield can be optimized by:

- Using high-purity starting materials.

- Maintaining precise control over reaction conditions (temperature and pH).

- Employing efficient purification techniques.

Applications

The monopotassium salt variant is primarily used in agricultural formulations due to its enhanced solubility compared to its parent compound, sulfometuron-methyl.

Research Findings

Studies indicate that the monopotassium salt form improves water solubility and dispersibility, making it suitable for use in water-based pesticide formulations. Additionally, its synthesis method ensures stability during storage and application.

Chemical Reactions Analysis

Types of Reactions

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Herbicidal Properties

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt is primarily utilized as a herbicide. It functions effectively against a range of weeds in crops such as soybeans and other broadleaf plants. Its mechanism involves inhibiting specific enzymes in the plant growth pathways, particularly those related to amino acid biosynthesis.

Table 1: Herbicidal Efficacy Against Common Weeds

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 90 |

| Chenopodium album | 75 | 85 |

| Setaria viridis | 50 | 80 |

Source: Field trials conducted in various agricultural settings.

Mode of Action

The compound acts as a selective herbicide by targeting the acetolactate synthase (ALS) enzyme pathway, which is crucial for the synthesis of branched-chain amino acids. This selective action allows it to control weed species without harming the crops.

Potential Anticancer Activity

Research indicates that methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate may exhibit anticancer properties through its ability to inhibit certain cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Case Study: In Vitro Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines:

- Cell Line : MCF-7 (Breast Cancer)

- IC50 : 15 µM

- Cell Line : HeLa (Cervical Cancer)

- IC50 : 10 µM

These results suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Enzyme Inhibition Studies

The compound has also been studied for its ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including respiration and fluid balance.

Table 2: Inhibition Constants for Carbonic Anhydrases

| Isozyme Type | K_i (nM) |

|---|---|

| CA II | 9200 |

| CA IX | 6700 |

These values indicate varying levels of affinity for different isoforms of carbonic anhydrases, suggesting potential therapeutic applications in conditions where CA activity is dysregulated.

Mechanism of Action

The mechanism of action of Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt involves the inhibition of specific enzymes or pathways. For example, it inhibits the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic processes of target organisms, leading to their control or elimination .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

*IC₅₀ values indicate enzyme inhibition potency; lower values denote higher efficacy.

Key Observations:

Structural Variations: The compound’s 4,6-dimethylpyrimidinyl group (vs. mesosulfuron-methyl’s 4,6-dimethoxypyrimidinyl) enhances soil adsorption, reducing groundwater leaching . The monopotassium salt improves water solubility compared to sulfometuron-methyl’s methyl ester, facilitating foliar absorption .

Environmental Persistence: Sulfometuron-methyl has a half-life of 38–84 days in soil, degrading faster under acidic conditions (pH <6) via hydrolysis and slower in neutral/alkaline soils via microbial action . The monopotassium salt’s degradation profile is inferred to mirror sulfometuron-methyl but may exhibit prolonged activity due to enhanced formulation stability .

Selectivity and Crop Safety: Unlike iodosulfuron-methyl-sodium (used in cereals), the compound is non-selective and unsuitable for crop fields, limiting its use to non-agricultural zones .

Degradation and Environmental Impact

Table 2: Environmental Parameters of Sulfonylurea Herbicides

| Compound | Soil Half-Life (Days) | Mobility (Koc)* | Primary Degradation Pathway |

|---|---|---|---|

| Monopotassium salt | 40–90 (estimated) | 150–300 mL/g | Microbial (pH >6) |

| Sulfometuron-methyl | 38–84 | 120–250 mL/g | Chemical (pH <6) |

| Mesosulfuron-methyl | 28–56 | 80–150 mL/g | Photolysis/Microbial |

| Iodosulfuron-methyl-Na | 30–60 | 200–350 mL/g | Hydrolysis |

*Koc = Soil organic carbon adsorption coefficient; higher values indicate lower mobility.

Key Findings:

- Its monopotassium counterion may buffer pH-dependent degradation, extending efficacy in variable soil conditions .

Toxicological and Regulatory Profiles

- Toxicity : The compound exhibits low mammalian toxicity (LD₅₀ >5,000 mg/kg in rats), consistent with sulfometuron-methyl’s profile .

- Regulatory Status : The U.S. EPA tolerances for sulfometuron-methyl residues are established at 0.1 ppm in raw agricultural commodities, reflecting stringent regulatory oversight .

Biological Activity

Methyl o-(((((4,6-dimethyl-2-pyrimidinyl)amino)carbonyl)amino)sulphonyl)benzoate, monopotassium salt, commonly referred to as sulfometuron-methyl, is a compound with notable biological activity primarily in the context of herbicidal applications and potential therapeutic uses. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Sulfometuron-methyl is characterized by the following chemical formula:

- Molecular Formula : C₁₅H₁₆N₄O₅S

- Molecular Weight : 364.4 g/mol

- CAS Number : 74222-97-2

The compound appears as a white solid and has a melting point range of approximately 397.4-401°F (203-205°C) .

Sulfometuron-methyl functions primarily as an herbicide through the inhibition of branched-chain amino acid synthesis. It targets the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of essential amino acids in plants. By inhibiting this enzyme, sulfometuron-methyl disrupts protein synthesis, leading to plant death .

Herbicidal Properties

Sulfometuron-methyl is widely used in agricultural settings for its effectiveness against a variety of weeds. Its mode of action allows for selective control over certain weed species while minimizing damage to desirable crops. The compound exhibits a broad spectrum of activity against both annual and perennial weeds, making it a valuable tool in integrated weed management systems .

Pharmacological Potential

Recent studies have indicated that sulfometuron-methyl may possess additional therapeutic properties beyond its herbicidal activity. Research has suggested potential applications in treating inflammatory conditions due to its ability to modulate immune responses. For instance, compounds with similar structures have shown promise as inhibitors of phosphodiesterase type IV (PDE4), which plays a role in inflammation and respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies and Research Findings

-

Anti-inflammatory Activity :

A study investigating the anti-inflammatory effects of pyrimidine derivatives found that sulfometuron-methyl analogs exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential role in managing inflammatory diseases . -

Pharmacokinetic Studies :

Research on the pharmacokinetics of sulfometuron-methyl revealed that it has favorable absorption characteristics when administered systemically. Its bioavailability and metabolic stability make it a candidate for further exploration in therapeutic contexts . -

Toxicological Assessment :

Toxicological evaluations have shown that while sulfometuron-methyl is effective as an herbicide, its safety profile must be carefully considered. Studies indicate that exposure limits should be established to mitigate potential health risks associated with inhalation or dermal contact .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₄O₅S |

| Molecular Weight | 364.4 g/mol |

| Melting Point | 203-205°C |

| Herbicidal Mechanism | ALS inhibition |

| Potential Therapeutic Uses | Anti-inflammatory applications |

Q & A

Q. Table 1: Synthetic Route Comparison

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Carbamate formation | 0–5°C, DMF, 12 h | 78 | ≥95% |

| Sulfonation | RT, SO₃·Py complex, 6 h | 65 | 90% |

Basic Research Question: How can spectroscopic methods (NMR, MS) be optimized for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, methoxy protons (δ ~3.7 ppm) and pyrimidine protons (δ ~6.5–8.0 ppm) are critical markers .

- High-resolution MS : Use electrospray ionization (ESI) in positive mode to detect the [M+K]+ ion, ensuring accurate mass matching (e.g., calculated vs. observed <2 ppm error) .

- Crystallography : If single crystals are obtainable, X-ray diffraction (as in for similar sulfonamides) resolves stereochemical ambiguities .

Advanced Research Question: How can contradictory kinetic data from different studies be resolved?

Methodological Answer:

Contradictions in reaction kinetics (e.g., rate constants varying by solvent polarity) require:

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, temperature) and identify confounding factors .

- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation in real time.

- Data Reconciliation : Apply multivariate analysis (e.g., principal component analysis) to datasets from replicated experiments .

Advanced Research Question: What computational strategies predict reactivity and guide synthesis optimization?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., carbamate vs. urea formation) .

- Reaction Path Screening : Tools like the Artificial Force Induced Reaction (AFIR) method () automate exploration of plausible pathways .

- Machine Learning : Train models on existing sulfonylurea reaction databases to predict optimal conditions (e.g., solvent, catalyst).

Advanced Research Question: How can experimental design address stability challenges under varying pH/temperature?

Methodological Answer:

- Accelerated Stability Studies : Use Arrhenius modeling at elevated temperatures (40–60°C) to extrapolate degradation rates.

- pH-Dependent Hydrolysis : Conduct kinetic studies in buffered solutions (pH 2–12) with LC-MS to identify degradation products .

- Microscopy/TGA : Track physical stability via thermal gravimetric analysis (TGA) and crystal morphology changes .

Advanced Research Question: How to design experiments to confirm reaction intermediates?

Methodological Answer:

- Trapping Intermediates : Use quench-flow systems with cryogenic trapping for short-lived species (e.g., sulfonic acid intermediates).

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at reactive sites (e.g., pyrimidine nitrogen) to trace bond reorganization via NMR .

- Operando Spectroscopy : Combine time-resolved UV-Vis and MS to correlate spectral changes with intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.